molecular formula C14H9Cl2NO3 B3042573 2-Acetylphenyl 2,6-dichloroisonicotinate CAS No. 647824-79-1

2-Acetylphenyl 2,6-dichloroisonicotinate

Cat. No.: B3042573
CAS No.: 647824-79-1
M. Wt: 310.1 g/mol
InChI Key: GGBDTKQGXBFJKI-UHFFFAOYSA-N
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Description

2-Acetylphenyl 2,6-dichloroisonicotinate is an organic compound with the molecular formula C14H9Cl2NO3 It is a derivative of isonicotinic acid, featuring both acetyl and dichloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylphenyl 2,6-dichloroisonicotinate typically involves the esterification of 2,6-dichloroisonicotinic acid with 2-acetylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetylphenyl 2,6-dichloroisonicotinate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atoms in the isonicotinic acid moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-acetylphenyl 2,6-dichloroisonicotinic acid.

    Reduction: Formation of 2-(1-hydroxyethyl)phenyl 2,6-dichloroisonicotinate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetylphenyl 2,6-dichloroisonicotinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an elicitor in plant defense mechanisms, stimulating the production of secondary metabolites.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Acetylphenyl 2,6-dichloroisonicotinate involves its interaction with specific molecular targets. In biological systems, it may act as an elicitor, triggering defense responses in plants by mimicking pathogen attack. This leads to the activation of signaling pathways that result in the production of defensive compounds. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloroisonicotinic acid: A precursor in the synthesis of 2-Acetylphenyl 2,6-dichloroisonicotinate.

    2-Acetylphenol: Another precursor used in the synthesis.

    Trifluoroethyl 2,6-dichloroisonicotinate: A derivative with similar elicitor properties.

Uniqueness

This compound is unique due to its combined structural features of both acetyl and dichloroisonicotinate moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-acetylphenyl) 2,6-dichloropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO3/c1-8(18)10-4-2-3-5-11(10)20-14(19)9-6-12(15)17-13(16)7-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBDTKQGXBFJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=NC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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